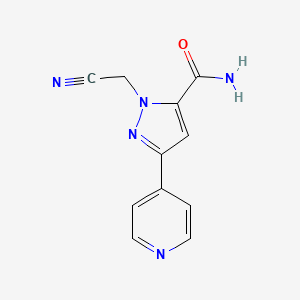

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

CAS No.: 2097958-10-4

Cat. No.: VC3137605

Molecular Formula: C11H9N5O

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097958-10-4 |

|---|---|

| Molecular Formula | C11H9N5O |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | 2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) |

| Standard InChI Key | DHQHIHDCDUDURN-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N |

| Canonical SMILES | C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N |

Introduction

Chemical Properties and Structure

Molecular Identity

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is identified by the CAS registry number 2097958-10-4, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The compound belongs to the broader class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. This particular derivative incorporates additional functional groups that potentially enhance its biological activity profile.

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₅O |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | 2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) |

| Standard InChIKey | DHQHIHDCDUDURN-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N |

The structural features of this compound include a pyrazole core substituted with a pyridine ring at position 3, a carboxamide group at position 5, and a cyanomethyl group at position 1. These functional groups contribute to the compound's potential reactivity and biological interactions.

Structural Analysis

Core Structure Components

The structural backbone of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide consists of several key components that determine its chemical behavior. The central pyrazole ring serves as the scaffold to which other functional groups are attached. This heterocyclic ring contains two adjacent nitrogen atoms, creating an electron-rich system that can participate in various chemical interactions. The pyridine ring at position 3 adds another nitrogen-containing aromatic system to the molecule, potentially enhancing its ability to interact with biological targets through hydrogen bonding or π-stacking interactions.

Functional Group Analysis

The compound contains three principal functional groups that contribute to its chemical reactivity and potential biological activity:

-

Cyanomethyl group (-CH₂CN): This group contains a nitrile functionality that can act as a hydrogen bond acceptor and may participate in various chemical transformations.

-

Carboxamide group (-CONH₂): Located at position 5 of the pyrazole ring, this functional group can form hydrogen bonds through both its carbonyl oxygen and amino hydrogen atoms, potentially facilitating interactions with biological targets.

-

Pyridine ring: The 4-substituted pyridine moiety introduces another nitrogen atom capable of engaging in hydrogen bonding and potentially interacting with metal ions or acidic residues in biological systems.

The combination of these structural elements creates a molecule with multiple potential binding sites, suggesting possible applications in pharmaceutical research.

Synthesis and Preparation

Related Synthetic Methodologies

While specific synthesis information for 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is limited, insights can be gained from documented syntheses of similar pyrazole carboxamide derivatives. For instance, related compounds have been prepared through reactions involving acetoacetic ester derivatives and hydrazine hydrate to form the pyrazole ring, followed by functionalization steps to introduce the desired substituents .

The synthesis of pyrazole carboxamides generally involves:

-

Preparation of ethoxymethylene acetoacetic ester derivatives from acetoacetic esters and triethyl orthoformate

-

Reaction with hydrazine hydrate to form the pyrazole ring

-

Functionalization of the pyrazole ring through substitution reactions

-

Conversion of carboxylic acid precursors to acid chlorides

These established synthetic routes provide a foundation for the potential synthesis of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, though specific optimization would be required for this particular structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume